molecular formula C8H13NO3 B14547274 2,2,3-Trimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole-5-carboxylic acid CAS No. 61856-93-7

2,2,3-Trimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole-5-carboxylic acid

Cat. No.: B14547274
CAS No.: 61856-93-7
M. Wt: 171.19 g/mol
InChI Key: CAWVOTVSPXIQIS-UHFFFAOYSA-N
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Description

2,2,3-Trimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole-5-carboxylic acid is a heterocyclic compound that features a pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3-Trimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole-5-carboxylic acid can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which utilizes 2,5-dimethoxytetrahydrofuran and various amines under mild reaction conditions with a catalytic amount of iron (III) chloride . Another method involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran to yield N-alkoxycarbonyl pyrroles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,2,3-Trimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups onto the pyrrole ring.

Scientific Research Applications

2,2,3-Trimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,3-Trimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3-Trimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole-5-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

61856-93-7

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

4,5,5-trimethyl-1-oxido-3,4-dihydropyrrol-1-ium-2-carboxylic acid

InChI

InChI=1S/C8H13NO3/c1-5-4-6(7(10)11)9(12)8(5,2)3/h5H,4H2,1-3H3,(H,10,11)

InChI Key

CAWVOTVSPXIQIS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=[N+](C1(C)C)[O-])C(=O)O

Origin of Product

United States

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